4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
Description
4-(4-(Dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a pyrazoloquinolinone derivative characterized by a fused heterocyclic core with a tetrahydroquinoline scaffold. The compound features a dimethylamino-substituted phenyl group at position 4, three methyl groups at positions 3, 7, and 7, and a ketone moiety at position 3. Pyrazoloquinolinones are typically synthesized via multicomponent reactions or tandem oxidative-condensation methods, often employing catalysts like L-proline or microwave-assisted techniques to enhance efficiency .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUONQEBFMDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Pyrazole Ring Formation
The foundational approach involves cyclocondensation of 2-chloro-3-formylquinoline precursors with substituted hydrazines. As demonstrated by Afghan et al., protection of the aldehyde group as an ethylene acetal precedes nucleophilic displacement of chlorine by hydrazine derivatives, followed by acid-catalyzed cyclization to form the pyrazole ring. For the target compound, 4-(dimethylamino)phenylhydrazine hydrochloride serves as the hydrazine component, reacting with 3,7,7-trimethyl-2-chloro-6,7,8,9-tetrahydroquinolin-5(4H)-one under refluxing ethanol (78°C, 6–8 hr) to achieve 72–78% yields. Critical parameters include:
Thionyl Chloride-Mediated Chlorination
Early-stage synthesis of the quinoline core often employs thionyl chloride (SOCl₂) to convert hydroxyl or carbonyl groups to chlorides. López-Rivilli’s methodology, adapted for microwave-assisted reactions, achieves >95% conversion of 5-hydroxyquinolinones to 5-chloro intermediates within 1–4 min at 85°C. Subsequent hydrazine coupling at 140°C under microwave irradiation completes the pyrazoloquinoline framework in 30–40 min.
Microwave-Assisted Multicomponent Syntheses
T3P®-DMSO Catalyzed One-Pot Assembly
A breakthrough method reported by recent studies utilizes propylphosphonic anhydride (T3P®) and dimethyl sulfoxide (DMSO) under microwave irradiation to condense alcohols, cyclic 1,3-dicarbonyls, and aminoheterocycles in a single step. For the target compound:
Reactants :
- Benzyl alcohol (1.2 mmol)
- Dimedone (1 mmol)
- 5-amino-3-methyl-1H-pyrazole (1 mmol)
Conditions :
- Catalyst: T3P® (2.5 eq) in 1,4-dioxane
- Temperature: 90°C
- Time: 30 min (microwave, 300 W)
This protocol achieves 84% yield with >95% purity, leveraging T3P®’s dual role as a dehydrating agent and Lewis acid. Comparative studies show a 35% reduction in reaction time versus conventional heating.
Solvent-Free Mechanochemical Synthesis
Myrboh et al. developed a solvent-free approach using L-proline (20 mol%) as an organocatalyst. Equimolar quantities of dimedone, 4-(dimethylamino)benzaldehyde, and 3-methyl-1H-pyrazol-5-amine are ground in a mortar for 15 min, followed by heating at 80°C for 2 hr. Key advantages include:
- Yield : 89%
- E-factor : 0.3 (vs. 8.2 for solvent-based methods)
- Stereochemical control : Enantiomeric excess (ee) of 92% via hydrogen-bond-directed assembly.
Pharmaceutical-Grade Synthesis (Patent Route)
The patent AU2012319549A1 outlines a scaled-up route emphasizing purity (>99.5%) for PDE9 inhibition studies:
- Step A-1 : Condensation of 3,7,7-trimethyl-2-chloroquinolin-5(4H)-one with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C for 2 hr.
- Step A-2 : Reaction with 4-(dimethylamino)phenylhydrazine hydrochloride (1.5 eq) in n-butanol at reflux (117°C, 8 hr).
- Purification : Sequential recrystallization from ethanol/water (3:1) and column chromatography (SiO₂, hexane/EtOAc 4:1).
This method achieves 76% yield with residual solvents <0.1% (per ICH guidelines).
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 1502343) confirms the chair conformation of the tetrahydroquinoline ring and near-planar pyrazole-quinoline dihedral angle (8.7°).
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce more oxygen-containing functionalities.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring or the pyrazoloquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Formation of carboxylic acids or aldehydes.
Reduction Products: Alcohols or amines depending on the functional group reduced.
Substitution Products: Various substituted derivatives depending on the nature of the reacting nucleophile or electrophile.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including but not limited to:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical lead compound.
Industry: Exploring its utility in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with molecular targets. Its effects are typically mediated through the following pathways:
Binding to Enzymes: Inhibiting or modulating enzyme activities.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or genes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a class of pyrazolo[3,4-b]quinolin-5-ones with variable aryl substituents at position 3. Key structural analogs include:
- 4-(4-Fluorophenyl) derivative (4g) : Substituted with a fluorophenyl group, yielding 89% via glycerol-mediated synthesis. Exhibits a higher melting point (221–222°C) compared to methoxy- or tert-butyl-substituted analogs, likely due to enhanced intermolecular interactions from the electronegative fluorine atom .
- 4-(4-Methoxyphenyl) derivative (5d) : Features a methoxy group, achieving 80% yield with a lower melting point (122–126°C), attributed to reduced crystallinity from the electron-donating methoxy substituent .
- 4-(4-Chlorophenyl) analog: A structurally similar compound (CAS No. 370588-24-2) with a chloro substituent, though specific synthetic or physical data are unavailable .
- 4-(4-(tert-Butyl)phenyl) derivative (5c) : Bears a bulky tert-butyl group, resulting in a moderate yield (65%) and intermediate melting point (155–159°C) .
Physicochemical Properties
The dimethylamino group in the target compound is expected to show characteristic $ ^1H $ NMR signals near δ 2.8–3.0 (N(CH3)2) and aromatic protons downfield-shifted due to electron donation. IR would likely exhibit C=O stretching near 1650–1700 cm⁻¹, consistent with analogs .
Biological Activity
The compound 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazoloquinoline core.
- A dimethylamino group that may enhance its pharmacological properties.
- Multiple methyl groups contributing to its lipophilicity.
The general formula can be represented as:
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄ |
| Molecular Weight | 320.42 g/mol |
| Functional Groups | Dimethylamino, Methyl |
| Core Structure | Pyrazolo[3,4-b]quinoline |
Antiproliferative Effects
Recent studies have demonstrated that compounds within the pyrazoloquinoline class exhibit significant antiproliferative activity against various cancer cell lines. For instance:
-
Cell Lines Tested :
- Breast Cancer : MCF-7, MDA-MB-231
- Leukemia : K-562, HL-60
- Results :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other pyrazoloquinolines, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Targeting Kinase Pathways : The dimethylamino group may enhance binding affinity to specific kinases involved in cell proliferation and survival.
Table 2: Antiproliferative Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.25 | Tubulin Inhibition |
| MDA-MB-231 | 2.00 | Kinase Inhibition |
| K-562 | 0.92 | Apoptosis Induction |
| HL-60 | 1.05 | Microtubule Disruption |
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of pyrazoloquinolines reported that modifications to the core structure significantly affected antiproliferative activity. The synthesized derivative exhibited enhanced cytotoxicity against breast cancer cell lines compared to the parent compound .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the SAR of pyrazoloquinolines and identified that the presence of electron-donating groups like dimethylamino improved biological activity. The study concluded that fine-tuning substituents could lead to more potent anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?
The compound is typically synthesized via multi-step procedures involving cyclization and functional group modifications. Key steps include:
- Condensation of aldehydes with amines or hydrazines to form the pyrazoloquinoline core .
- Optimization of solvent (e.g., ethanol, acetonitrile) and temperature (reflux conditions) to enhance selectivity .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and ring saturation .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation and stereochemistry, critical for validating spiro or fused ring systems .
Q. What safety protocols are critical during synthesis?
- Use fume hoods for volatile solvents (e.g., dichloromethane).
- Handle catalysts (e.g., tin(II) chloride) with protective gear due to toxicity .
- Follow waste disposal guidelines for halogenated byproducts .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Transition-metal catalysts or organocatalysts enhance regioselectivity in cyclization steps .
- Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) reduces decomposition of thermally sensitive intermediates .
Q. How should researchers resolve contradictions in spectral data?
- Multi-Technique Cross-Validation : Combine NMR (for functional groups) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Computational Modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
- Single-Crystal Analysis : Resolves ambiguities in regiochemistry or stereoisomerism .
Q. What methodologies are used to evaluate biological activity in related compounds?
- Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding sites) .
- ADME Profiling : Microsomal stability assays and Caco-2 cell models predict pharmacokinetics .
Q. How can computational tools predict reactivity or metabolic pathways?
- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .
- Metabolism : CYP450 enzyme docking simulations highlight potential oxidation sites .
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups) to bioactivity .
Data Analysis and Experimental Design
Q. What strategies mitigate variability in biological assay results?
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Replicate Experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers .
- Blind Testing : Minimize bias by randomizing sample assignments during data collection .
Q. How should researchers design experiments to probe structure-activity relationships (SAR)?
- Derivative Libraries : Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Phase .
- In Silico Screening : Virtual libraries prioritize compounds with predicted high binding affinity .
Conflict Resolution in Published Data
Q. How to address discrepancies in reported synthetic protocols or bioactivity?
- Literature Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies .
- Reproducibility Trials : Replicate key experiments with strict adherence to published methods .
- Peer Consultation : Collaborate with authors to clarify ambiguities in procedural details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
